N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 304908-12-1
VCID: VC16106801
InChI: InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+
SMILES:
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide

CAS No.: 304908-12-1

Cat. No.: VC16106801

Molecular Formula: C19H16N4O2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide - 304908-12-1

Specification

CAS No. 304908-12-1
Molecular Formula C19H16N4O2
Molecular Weight 332.4 g/mol
IUPAC Name N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
Standard InChI InChI=1S/C19H16N4O2/c24-19(18-13-20-9-10-21-18)23-22-12-16-7-4-8-17(11-16)25-14-15-5-2-1-3-6-15/h1-13H,14H2,(H,23,24)/b22-12+
Standard InChI Key KGSYWWKEFFKRRJ-WSDLNYQXSA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=NC=CN=C3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=NC=CN=C3

Introduction

Structural and Chemical Identity

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide belongs to the carbohydrazide class, characterized by a pyrazine-2-carbohydrazide backbone conjugated with a 3-(benzyloxy)benzaldehyde moiety. The molecular formula is C₁₉H₁₅N₅O₂, with a molecular weight of 353.36 g/mol. Key structural features include:

  • A pyrazine ring (C₄H₃N₂) providing aromaticity and hydrogen-bonding capabilities.

  • A hydrazone linkage (-NH-N=CH-) enabling tautomerism and coordination with metal ions.

  • A 3-(benzyloxy)benzylidene group enhancing lipophilicity and membrane permeability .

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC₁₉H₁₅N₅O₂
Molecular Weight353.36 g/mol
Functional GroupsPyrazine, hydrazone, benzyloxy, aromatic
TautomerismKeto-enol tautomerism at hydrazone linkage

Synthetic Methodology

The synthesis of N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide follows a two-step protocol involving hydrolysis, esterification, and condensation .

Synthesis of Pyrazine-2-Carbohydrazide

Pyrazinamide undergoes alkaline hydrolysis to yield pyrazinoic acid, which is esterified with ethanol and sulfuric acid to form ethyl pyrazinoate. Subsequent reflux with hydrazine hydrate produces pyrazine-2-carbohydrazide .

Reaction Scheme:

  • Hydrolysis:
    PyrazinamideNaOHPyrazinoic Acid\text{Pyrazinamide} \xrightarrow{\text{NaOH}} \text{Pyrazinoic Acid}

  • Esterification:
    Pyrazinoic Acid+EtOHH2SO4Ethyl Pyrazinoate\text{Pyrazinoic Acid} + \text{EtOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl Pyrazinoate}

  • Hydrazide Formation:
    Ethyl Pyrazinoate+N2H4Pyrazine-2-Carbohydrazide\text{Ethyl Pyrazinoate} + \text{N}_2\text{H}_4 \rightarrow \text{Pyrazine-2-Carbohydrazide}

Condensation with 3-(Benzyloxy)benzaldehyde

Pyrazine-2-carbohydrazide reacts with 3-(benzyloxy)benzaldehyde in ethanol under reflux to form the target hydrazone. The reaction proceeds via nucleophilic addition-elimination, yielding a light yellow solid.

Optimized Conditions:

  • Solvent: Absolute ethanol

  • Temperature: Reflux (78°C)

  • Duration: 4–6 hours

  • Yield: 70–85%

Spectroscopic Characterization

The compound is rigorously characterized using spectroscopic techniques:

Infrared (IR) Spectroscopy

  • N-H Stretch: 3298 cm⁻¹ (hydrazone NH).

  • C=O Stretch: 1682 cm⁻¹ (carbohydrazide carbonyl).

  • C=N Stretch: 1539 cm⁻¹ (imine linkage) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 8.56–8.77 (m, 3H, pyrazine-H).

    • δ 7.38–8.41 (m, 5H, aromatic-H).

    • δ 7.20 (s, 1H, =CH).

    • δ 9.39 (s, 1H, NH) .

  • ¹³C NMR: Signals corresponding to carbonyl (165 ppm), pyrazine carbons (145–150 ppm), and aromatic carbons (110–135 ppm).

Mass Spectrometry (MS)

  • ESI-MS: m/z 354.2 [M+H]⁺, confirming the molecular weight .

Physicochemical Properties

Table 2: Physicochemical Profile

PropertyValue
SolubilityDMSO > Ethanol > Water
LogP (Octanol-Water)2.1 ± 0.3
Melting Point210–212°C
StabilityStable at RT, light-sensitive

Biological Activities and Mechanisms

Antimicrobial Activity

N'-(3-(Benzyloxy)benzylidene)pyrazine-2-carbohydrazide exhibits broad-spectrum activity:

  • Gram-positive Bacteria: MIC = 8–16 µg/mL (Staphylococcus aureus).

  • Gram-negative Bacteria: MIC = 32–64 µg/mL (Escherichia coli).

  • Antifungal: Moderate activity against Candida albicans (MIC = 64 µg/mL) .

Mechanism: Disruption of microbial cell membranes via lipid peroxidation and inhibition of DNA gyrase .

Applications and Future Directions

Therapeutic Applications

  • Antimicrobial Agent: Potential for drug-resistant infections.

  • Chemotherapeutic Adjuvant: Synergy with cisplatin in cancer models.

Research Opportunities

  • Structure-Activity Relationship (SAR): Modifying the benzyloxy group for enhanced potency.

  • Nanoparticle Formulations: Improving bioavailability via liposomal encapsulation.

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